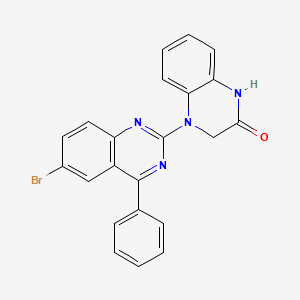
4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinazolin derivative. Quinazolines and their derivatives are a class of organic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a quinazolin core, which is a bicyclic system containing two nitrogen atoms, and a phenyl group attached to the quinazolin core. The bromo group would be attached to the 6-position of the quinazolin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinazolin derivatives are crystalline solids with relatively high melting points .Applications De Recherche Scientifique
Antiviral and Cytotoxic Activities
Research into the synthesis and evaluation of 2,3-disubstitutedquinazolin-4(3H)-ones, which include derivatives similar to the compound , has demonstrated notable antiviral activity against viruses such as HIV, HSV, and vaccinia. Specifically, a related compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, showcasing the potential of these compounds in antiviral research and therapy (Selvam et al., 2010).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel quinazoline-substituted thiadiazolium derivatives from similar bromoquinazolinone precursors have been reported, indicating the versatility of these compounds in generating a wide range of potentially biologically active molecules. This includes the synthesis of various substituted 1,3,4-thiadiazolium-5-thiolate derivatives, highlighting the chemical diversity and potential for further pharmacological exploration of these compounds (Asundaria et al., 2011).
Antibacterial Activity
The development of heterocyclic systems containing bridged nitrogen atoms, derived from similar quinazolinone compounds, has shown promise in antibacterial applications. The synthesis of triazolo-thiadiazine derivatives incorporating phenylquinolin-2-one moieties has demonstrated significant antibacterial activity, suggesting the potential of these compounds in combating resistant bacterial strains (Ghosh et al., 2015).
Antitumor Activity
Quinazolinone derivatives, closely related to the compound , have been identified as potential anticancer leads. In particular, derivatives have shown to inhibit tumor growth in mice without evident signs of toxicity, disrupt tumor vasculature, and induce apoptosis in tumor cells. These findings underline the potential of quinazolinone derivatives as novel tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), targeting established blood vessels in tumors and indicating a promising avenue for cancer therapy research (Cui et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(6-bromo-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)26-22(25-17)27-13-20(28)24-18-8-4-5-9-19(18)27/h1-12H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIPQFGCYCBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

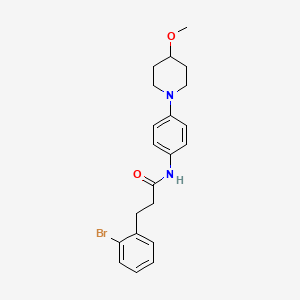
![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)
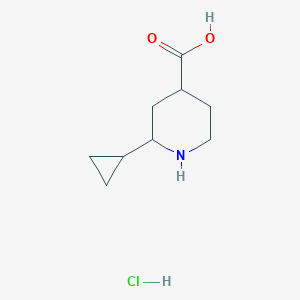
![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)
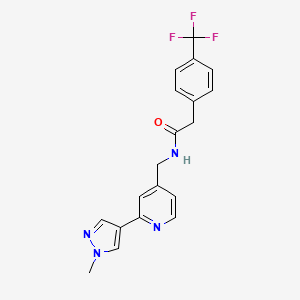
![3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B2777836.png)
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2777837.png)
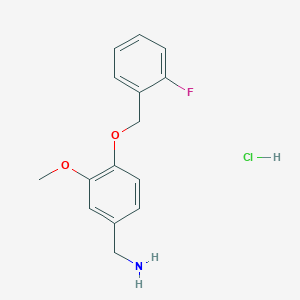
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2777840.png)
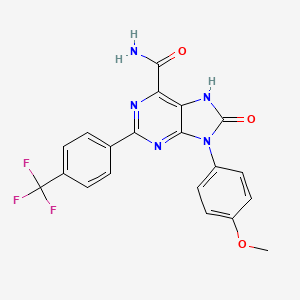
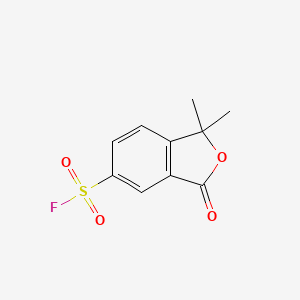
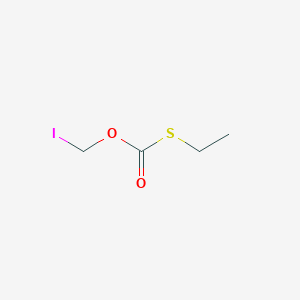
![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)